molecular formula C29H34N4O4 B11617053 ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11617053
M. Wt: 502.6 g/mol
InChI Key: JPIZQUSOEHLAMK-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. This compound exhibits a wide spectrum of biological activities and is of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction as the key step. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions typically include the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps include the preparation of intermediate compounds through various organic reactions such as alkylation, acylation, and cyclization. The final step involves the esterification of the intermediate compound to yield the desired product. The process is optimized for high yield and purity, and may involve the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the type of reaction, but typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

Molecular Formula

C29H34N4O4

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 6-methyl-4-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C29H34N4O4/c1-6-36-28(34)25-20(5)30-29(35)31-27(25)23-17-33(22-10-8-7-9-11-22)32-26(23)21-12-13-24(19(4)16-21)37-15-14-18(2)3/h7-13,16-18,27H,6,14-15H2,1-5H3,(H2,30,31,35)

InChI Key

JPIZQUSOEHLAMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)C

Origin of Product

United States

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